3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Overview
Description
CGP 13501, also known as 3-(3’,5’-Di-tert-butyl-4’-hydroxy)phenyl-2,2-dimethylpropanal, is a compound developed by Novartis. It is a positive allosteric modulator of gamma-aminobutyric acid type B receptors. This compound has been featured in neuroscience research due to its ability to enhance gamma-aminobutyric acid-mediated responses .
Scientific Research Applications
CGP 13501 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its role in modulating gamma-aminobutyric acid type B receptor activity in neuronal cells.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety.
Industry: Utilized in the development of new materials with enhanced stability and reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal is polymeric materials . This compound, also known as a hindered phenolic antioxidant, is commonly used as a polymer stabilizer . It helps to prevent the degradation of polymers, particularly polyethylenes and polypropylene .
Mode of Action
The compound interacts with its targets by inhibiting oxidation processes within the polymer . It does this by reacting with free radicals produced during the oxidation of polymers, thereby neutralizing them and preventing further oxidative damage .
Biochemical Pathways
The compound affects the oxidative degradation pathway of polymers . By neutralizing free radicals, it interrupts the chain reactions involved in the oxidative degradation of polymers, thereby preserving the integrity and extending the lifespan of the polymer .
Result of Action
The result of the compound’s action is the enhanced stability and longevity of polymers . By preventing oxidative degradation, the compound helps to maintain the structural integrity of the polymer, thereby extending its useful life .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, its antioxidant performance is more pronounced at high temperatures , such as those experienced during plastic extrusion and moulding . Furthermore, the compound’s chemical compatibility with plastics contributes to its effectiveness as a polymer stabilizer .
Biochemical Analysis
Biochemical Properties
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal has been found to interact with various enzymes and proteins . It is a hindered phenolic antioxidant commonly used as a polymer stabilizer . The compound’s role in biochemical reactions is primarily related to its antioxidant properties .
Cellular Effects
The compound has shown promising antimycotic activity . It has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound exhibits good stability, and its degradation over time is minimal . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects have been reported at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP 13501 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,2-dimethylpropanal under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of greater than 98% .
Industrial Production Methods
Industrial production of CGP 13501 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
CGP 13501 primarily undergoes oxidation and substitution reactions. The hydroxyl group in the compound can be oxidized to form corresponding quinones, while the aldehyde group can participate in nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild acidic or basic conditions.
Major Products
Oxidation: The major product of oxidation is the corresponding quinone derivative.
Substitution: The major products of substitution reactions are the corresponding imines or thioethers.
Comparison with Similar Compounds
Similar Compounds
CGP 7930: Another positive allosteric modulator of gamma-aminobutyric acid type B receptors with a similar structure to CGP 13501.
Propofol: A structural analogue of CGP 13501, known for its anesthetic properties.
Uniqueness
CGP 13501 is unique due to its high selectivity and potency as a positive allosteric modulator of gamma-aminobutyric acid type B receptors. Unlike other similar compounds, CGP 13501 has been shown to have minimal off-target effects, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWATTXMMMANFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017435 | |
Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56189-68-5 | |
Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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